

Application of Clencyclohexerol-d10 in Doping Control Analysis

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Compound of Interest

Compound Name: Clencyclohexerol-d10

Cat. No.: B585719

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Application Note and Protocol

Introduction

Clencyclohexerol is a synthetic beta-2 adrenergic agonist, structurally related to clenbuterol, which is prohibited at all times by the World Anti-Doping Agency (WADA) due to its potential anabolic effects. The detection and quantification of clencyclohexerol in biological samples are critical for effective doping control. Stable isotope-labeled internal standards, such as **Clencyclohexerol-d10**, are indispensable for accurate and reliable quantification in mass spectrometry-based methods. The use of a deuterated internal standard (IS) is a widely accepted practice in anti-doping analysis to compensate for analyte loss during sample preparation and for variations in instrument response.[1] This document provides a detailed application note and a general protocol for the use of **Clencyclohexerol-d10** in the analysis of doping control samples.

Clencyclohexerol-d10, a labeled analog of clenbuterol, serves as an ideal internal standard for the quantification of clencyclohexerol and other related beta-agonists in biological matrices like urine and plasma. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation. However, its increased mass due to the deuterium labels allows for its distinct detection by a mass spectrometer.

Principle of the Method

The analytical approach for the detection and quantification of clenbuterol in doping control samples typically involves sample preparation followed by chromatographic separation coupled with mass spectrometric detection (e.g., LC-MS/MS or GC-MS). **Clenbuterol-d10** is added to the biological sample at the beginning of the analytical process. This allows for the correction of any variability throughout the procedure, including extraction efficiency and matrix effects. Quantification is achieved by calculating the ratio of the response of the target analyte (clenbuterol) to the response of the internal standard (**Clenbuterol-d10**).

Experimental Protocol

This protocol is a general guideline based on established methods for the analysis of similar beta-agonists like clenbuterol in urine.^{[2][3][4]} Method validation and optimization are required for specific laboratory conditions and instrumentation.

1. Materials and Reagents

- Clenbuterol analytical standard
- **Clenbuterol-d10** internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Ammonium acetate
- Ultrapure water
- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
- Urine samples

2. Sample Preparation (Solid-Phase Extraction - SPE)

- Allow urine samples to thaw at room temperature and centrifuge to remove any particulate matter.

- Take a 2 mL aliquot of the urine sample.
- Add 20 µL of a 100 ng/mL solution of **Clencyclohexerol-d10** in methanol to each sample, calibrator, and quality control sample.
- Add 1 mL of 100 mM ammonium acetate buffer (pH 5.2).
- Vortex mix for 30 seconds.
- Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of methanol.
- Elute the analytes with 2 mL of 5% formic acid in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.
- Ionization Mode: ESI positive.

- Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both clenbuterol and **Clencyclohexerol-d10** for confirmation and quantification.

Data Presentation

The following table summarizes typical quantitative data for the analysis of clenbuterol, a structurally similar compound, which can be used as a reference for the expected performance of a clenbuterol assay using a deuterated internal standard.

Parameter	Value	Reference
Limit of Detection (LOD)	0.05 ng/mL	[3]
Limit of Quantification (LOQ)	0.1 ng/mL	
Linearity Range	0.1 - 50 ng/mL	
Recovery	85 - 110%	
Intra-day Precision (%RSD)	< 10%	
Inter-day Precision (%RSD)	< 15%	

Visualizations

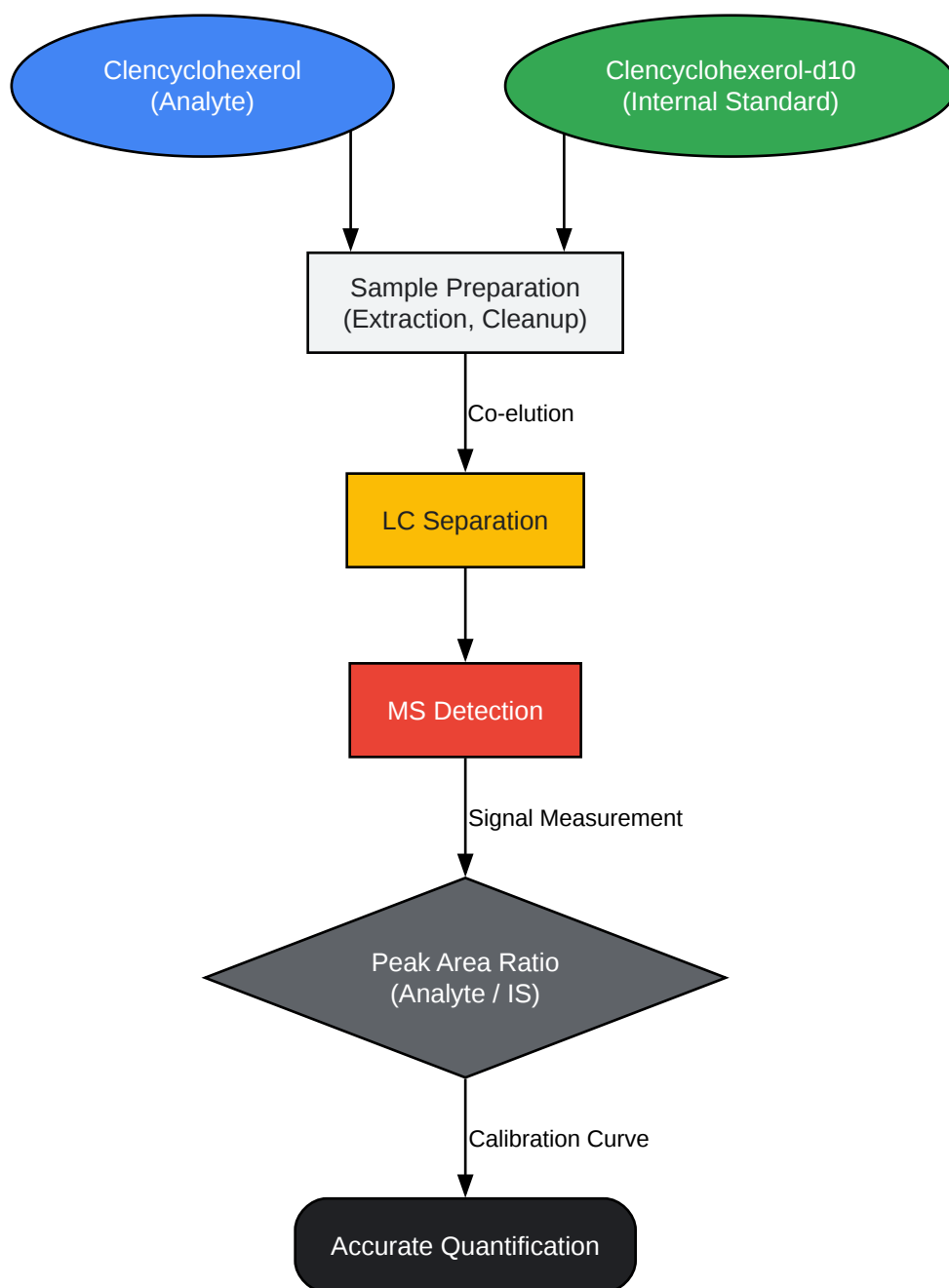
Experimental Workflow for Doping Control Analysis of Clencyclohexerol



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Caption: Workflow for the analysis of Clencyclohexerol using a deuterated internal standard.

Signaling Pathway: Role of a Deuterated Internal Standard in Quantitative Analysis



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Caption: Principle of using a deuterated internal standard for accurate quantification.

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